molecular formula C11H8ClNO2S B2979512 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 792954-15-5

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2979512
CAS No.: 792954-15-5
M. Wt: 253.71 g/mol
InChI Key: JRGMCBIWDZWFLJ-VZUCSPMQSA-N
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Description

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a 3-chlorophenyl group and an oxoethylidene moiety. The 3-chlorophenyl substituent is notable for its electron-withdrawing effects, which influence reactivity and intermolecular interactions .

Properties

CAS No.

792954-15-5

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+

InChI Key

JRGMCBIWDZWFLJ-VZUCSPMQSA-N

SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

Isomeric SMILES

C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazolidinone derivative . The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acetic anhydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolidin-4-one scaffold is highly versatile, with modifications at the 2- and 3-positions significantly altering properties. Key structural analogs include:

Table 1: Substituent Variations and Physical Properties
Compound Name Substituents (R1, R2) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-Ethyl-3-(4-hydroxyphenyl)-2-[4-methylphenyl]isothiazolidin-4-one (2d) R1=4-methylphenyl, R2=4-hydroxyphenyl N/A IR: 1648 cm⁻¹ (C=O), 1H NMR: δ 7.01 (CHbenzene)
2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-[2-(2-chlorophenyl)]carboxamido-1,3-thiazolidin-4-one (6b) R1=2-chlorophenyl, R2=pyridine derivative 216–217 IR: 1660–1680 cm⁻¹ (C=O, C=N)
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one R1=benzyl, R2=S (thioxo) N/A X-ray crystallography confirmed planar thiazolidinone ring
3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one R1=3-methylphenyl, R2=S N/A Crystal structure: S⋯H interactions stabilize packing
(Z)-2-[2-(Morpholin-4-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one R1=morpholinyl, R2=oxoethylidene 503–505 K (230–232°C) 1H NMR: δ 3.77 (s, CH2), IR: 1648 cm⁻¹ (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and enhance stability via resonance effects .
  • Thioxo (S) substitution at position 2 promotes hydrogen bonding and distinct crystal packing compared to oxo derivatives .
  • Aromatic substituents (e.g., 3-chlorophenyl) contribute to π-π stacking interactions, influencing solubility and bioactivity .

Key Observations :

  • Chlorophenyl derivatives (e.g., 3-chlorophenyl) enhance antimicrobial and anti-inflammatory activities due to improved membrane penetration .
  • Thioxo derivatives exhibit superior enzyme inhibition compared to oxo analogs, attributed to stronger hydrogen-bonding capabilities .

Analytical Techniques :

  • X-ray crystallography (using SHELX and ORTEP-3 ) confirms planar thiazolidinone rings and substituent orientations .
  • DFT calculations correlate with experimental data, predicting electronic transitions and stability .

Biological Activity

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

  • Molecular Formula : C11H8ClNO2S
  • Molecular Weight : 253.70 g/mol
  • CAS Number : 792954-15-5

Antibacterial Activity

Several studies have assessed the antibacterial properties of thiazolidinone derivatives, including this compound. The compound has shown activity against various bacterial strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625
Escherichia coli>5000
Pseudomonas aeruginosa>5000
Bacillus subtilis<625

The compound demonstrated significant activity against Bacillus subtilis , with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like cefuroxime .

Antifungal Activity

Research into the antifungal properties of thiazolidinone derivatives has indicated potential. A study evaluated the fungicidal activity of related compounds against several strains of phytopathogenic fungi.

Fungal Strain EC50 (µg/mL)
Alternaria solani0.85
Phoma lingam2.29

The findings suggest that derivatives similar to this compound possess promising antifungal activity, warranting further investigation for agricultural applications .

Anticancer Activity

The anticancer potential of thiazolidinone compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Studies

  • MCF7 Breast Cancer Cells :
    • Compounds derived from thiazolidinones showed IC50 values ranging from 0.02 to 17.02 µM , indicating significant cytotoxicity.
    • Notably, certain derivatives induced cell cycle arrest and apoptosis in MCF7 cells .
  • HT29 Colon Cancer Cells :
    • Compounds demonstrated a marked reduction in tumor volume in animal models.
    • The most active compounds also inhibited migration in wound-healing assays, suggesting potential for metastasis prevention .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. Molecular docking studies reveal that these compounds can effectively bind to COX-2 enzymes, which play a role in cancer progression and inflammation .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one?

Answer:
The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes and 3-oxo-propionitrile derivatives. For example:

  • Step 1 : Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles under basic conditions forms 4-thiazolidinone intermediates.
  • Step 2 : Reaction with chloroacetyl chloride generates the oxoethylidene moiety .
    Advanced protocols may use green chemistry techniques , such as β-cyclodextrin-SO3H catalysts under solvent-free conditions, to enhance reaction efficiency and reduce byproducts .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of polar solvents (e.g., DMSO/EtOH mixtures).
  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) on diffractometers equipped with CCD detectors.
  • Refinement : SHELXL software for structure solution and refinement, with R-factors typically < 0.07 for high reliability .
    The thiazolidin-4-one ring and chlorophenyl substituent geometry (e.g., bond lengths, dihedral angles) are compared to density functional theory (DFT) models to validate accuracy .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions?

Answer:
Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or crystal packing forces. Strategies include:

  • Solid-State NMR : To compare with SC-XRD data and assess crystal field influences.
  • DFT Calculations : Using solvent-polarizable continuum models (PCMs) to simulate experimental conditions .
  • Dynamic NMR Studies : To detect conformational equilibria in solution that may differ from the solid state .

Advanced: What strategies optimize synthetic yield and purity for derivatives of this compound?

Answer:

  • Catalyst Screening : β-Cyclodextrin-SO3H improves regioselectivity in solvent-free reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures removes unreacted aldehydes or thiourea intermediates .

Advanced: How is the biological activity of this compound evaluated in pharmacological studies?

Answer:

  • In Vitro Assays : Anti-parasitic activity (e.g., Toxoplasma gondii inhibition) is tested via cell viability assays (MTT or resazurin-based) .
  • Structure-Activity Relationship (SAR) : Modifying the chlorophenyl group or thiazolidinone ring and comparing IC50 values identifies pharmacophores .
  • Docking Studies : Molecular docking with target proteins (e.g., T. gondii enzymes) predicts binding modes and affinity .

Advanced: What crystallographic software tools are recommended for analyzing this compound?

Answer:

  • SHELX Suite : SHELXD for structure solution, SHELXL for refinement, and SHELXPRO for validation of geometric parameters .
  • WinGX/ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • Mercury (CCDC) : To analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) critical for crystal packing .

Basic: What spectroscopic techniques characterize this compound’s purity and functional groups?

Answer:

  • FT-IR : Confirms C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and aromatic C-Cl (750–800 cm⁻¹) stretches .
  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), thiocarbonyl carbons (δ 175–185 ppm), and oxoethylidene CH (δ 5.5–6.5 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with < 5 ppm error .

Advanced: How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affect reactivity and bioactivity?

Answer:

  • Electronic Effects : 3-Chlorophenyl groups induce greater electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .
  • Steric Effects : Ortho-substituents hinder planarization of the thiazolidinone ring, reducing binding affinity in enzyme assays .
  • Biological Impact : 4-Chlorophenyl derivatives show enhanced anti-inflammatory activity due to improved hydrophobic interactions with target proteins .

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